molecular formula C9H9FO B7893304 2-(3-Fluoro-4-methylphenyl)acetaldehyde

2-(3-Fluoro-4-methylphenyl)acetaldehyde

Cat. No.: B7893304
M. Wt: 152.16 g/mol
InChI Key: YKFMGASNEUDGNH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)acetaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₉H₉FO. Its structure features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, linked to an acetaldehyde moiety. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing fluorine atom, which can modulate reactivity and biological activity.

The compound’s significance is highlighted in patent literature, where it serves as a building block for heterocyclic structures, such as pyridopyrimidinones, which are explored for therapeutic applications.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFMGASNEUDGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives: Fluoro vs. Chloro Analogues

2-(3-Chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde are structural analogues where fluorine is replaced by chlorine. These compounds exhibit distinct physical properties due to chlorine’s larger atomic size and lower electronegativity compared to fluorine:

  • Boiling Points : Chlorophenyl derivatives (e.g., 2-(3-chlorophenyl)acetaldehyde) have higher boiling points (~215–220°C) compared to fluorinated counterparts, which are expected to be lower due to fluorine’s smaller size and weaker intermolecular forces.
  • GC Retention Times : Chlorinated isomers (3- vs. 4-substituted) show similar retention times due to comparable boiling points, whereas 2-chloro-2-phenylacetaldehyde (lower boiling point) elutes earlier in gas chromatography (6.2 min vs. 6.7–6.8 min for 3-/4-chloro isomers).

Positional Isomers: Fluoro and Methyl Substitution Patterns

  • 2-(3-Fluoro-4-methylphenyl)acetic acid (CAS: 261951-74-0): The carboxylic acid derivative exhibits higher water solubility and lower volatility compared to the aldehyde form, with applications in medicinal chemistry.

Functional Group Variants: Aldehyde vs. Ester vs. Acid

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties
2-(3-Fluoro-4-methylphenyl)acetaldehyde 1260831-36-4 C₉H₉FO 168.16 g/mol High volatility; reactive aldehyde group
Methyl 2-(3-fluoro-4-methylphenyl)acetate 787585-29-9 C₁₀H₁₁FO₂ 182.19 g/mol Ester form; improved stability
2-(3-Fluoro-4-methylphenyl)acetic acid 261951-74-0 C₉H₉FO₂ 168.17 g/mol Carboxylic acid; higher solubility

Research Findings

  • GC-MS Analysis : Substituent position significantly impacts chromatographic behavior. For example, 2-chloro-2-phenylacetaldehyde elutes earlier than 3-/4-chloro isomers due to reduced molecular weight and boiling point.
  • Reactivity: Fluorine’s electronegativity enhances the electrophilicity of the aldehyde group, making this compound more reactive in nucleophilic additions compared to non-fluorinated analogues.

Biological Activity

2-(3-Fluoro-4-methylphenyl)acetaldehyde is an aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and its unique structural features, such as the presence of a fluorine atom and a methyl group on the aromatic ring.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction may lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing fluorine atoms often exhibit enhanced biological activity. For instance, studies have shown that similar fluorinated compounds possess significant antibacterial and antifungal properties. The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound, contributing to its efficacy against microbial strains.

Compound Activity MIC (µg/mL)
This compoundAntibacterial against E. coliTBD
This compoundAntifungal against C. albicansTBD

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may exhibit cytotoxicity comparable to established chemotherapeutic agents.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxic effects, indicating its potential as a lead compound for further development in cancer therapy.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with key enzymes involved in cancer progression. These studies revealed favorable interactions with target proteins, suggesting a mechanism for its anticancer activity.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Fluorine Presence Methyl Group Biological Activity
This compoundYesYesAntibacterial, Antifungal, Cytotoxic
2-(4-Fluorophenyl)acetaldehydeYesNoModerate antibacterial activity
2-(3-Chloro-4-methylphenyl)acetaldehydeNoYesLower potency compared to fluorinated

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